molecular formula C28H28I6N4O8 B10859189 Iosefamic acid CAS No. 5591-33-3

Iosefamic acid

Cat. No.: B10859189
CAS No.: 5591-33-3
M. Wt: 1310.0 g/mol
InChI Key: RXUVYYAWLAIABB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iosefamic acid involves the reaction of 3,3’-[(1,10-dioxo-1,10-decanediyl)diimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid] with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated under controlled conditions. The process involves multiple purification steps, including crystallization and filtration, to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Iosefamic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of iosefamic acid involves its high iodine content, which enhances the contrast of radiographic images. The iodine atoms absorb X-rays, making the compound highly effective in delineating structures within the body during imaging procedures. The molecular targets include various tissues and organs that require enhanced visualization .

Comparison with Similar Compounds

  • Iodixanol
  • Iohexol
  • Iopamidol

Comparison: Iosefamic acid is unique due to its specific molecular structure and high iodine content, which provide superior imaging contrast compared to other compounds. While similar compounds like iodixanol, iohexol, and iopamidol are also used as contrast agents, this compound offers distinct advantages in terms of image clarity and diagnostic accuracy .

Properties

CAS No.

5591-33-3

Molecular Formula

C28H28I6N4O8

Molecular Weight

1310.0 g/mol

IUPAC Name

3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C28H28I6N4O8/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46)

InChI Key

RXUVYYAWLAIABB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I

Origin of Product

United States

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